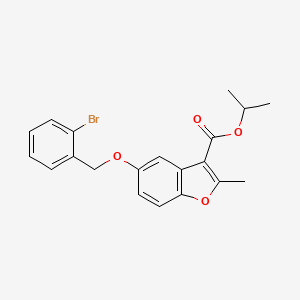
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯是一种复杂的 有机化合物,属于苯并呋喃衍生物类。该化合物以存在一个苯并呋喃环体系为特征,该体系被异丙酯基、溴苄醚基和甲基取代。
准备方法
合成路线和反应条件
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯的合成通常涉及多个步骤,从市售原料开始。一种常见的合成路线包括以下步骤:
苯并呋喃核心结构的形成: 苯并呋喃核心可以通过环化反应合成,该反应涉及酚衍生物和适当的炔烃或烯烃在酸性或碱性条件下反应。
溴苄基的引入: 溴苄基可以通过亲核取代反应引入,使用2-溴苄基氯和合适的亲核试剂。
酯化: 最后一步涉及在脱水剂(如二环己基碳二亚胺 (DCC))存在下或使用酸催化将羧酸基团与异丙醇酯化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及开发更有效的催化剂和试剂。
化学反应分析
反应类型
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除或修饰特定的取代基。
取代: 溴苄基中的溴原子可以通过亲核取代反应被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸或酮,而取代反应可以引入各种官能团,如胺或醚。
科学研究应用
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯在科学研究中有多种应用:
化学: 它用作合成更复杂的有机分子的中间体,以及各种有机反应中的试剂。
生物学: 该化合物可能因其潜在的生物活性而受到研究,包括抗菌、抗真菌或抗癌活性。
医学: 研究可能探索其作为开发新药物的先导化合物的潜力。
工业: 由于其独特的结构特性,它可用于开发新型材料,如聚合物或涂料。
作用机制
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯的作用机制涉及其与特定分子靶点和途径的相互作用。溴苄基可能促进与某些酶或受体的结合,而苯并呋喃核心可以与各种生物大分子相互作用。确切的机制取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
- 5-((2-氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯
- 5-((2-氟苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯
- 5-((2-碘苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯
独特性
5-((2-溴苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸异丙酯的独特性在于存在溴苄基,这可以赋予与氯、氟或碘类似物相比不同的化学反应性和生物活性。这使其成为特定应用的有价值的化合物,在这些应用中,溴原子的特性是有利的。
属性
分子式 |
C20H19BrO4 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
propan-2-yl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-15(10-16(18)19)23-11-14-6-4-5-7-17(14)21/h4-10,12H,11H2,1-3H3 |
InChI 键 |
SIWYUHZVPXWSCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)





![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
